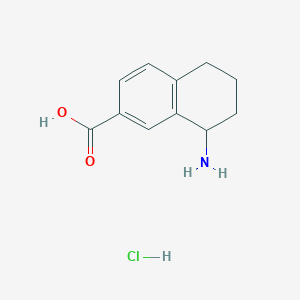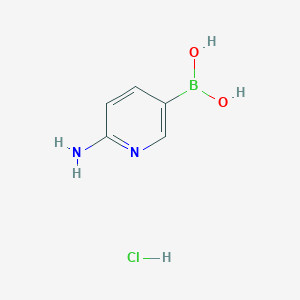![molecular formula C12H10O3 B3034054 (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 1350704-52-7](/img/structure/B3034054.png)
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, also known as (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoate, is a carboxylic acid derivative that has been studied for its potential applications in various scientific research fields. The compound is a colorless, viscous liquid with a melting point of -63.8 °C and a boiling point of 277 °C. It is soluble in water and ethanol, and is stable in air.
Applications De Recherche Scientifique
Structural Investigation and Analysis
- X-ray Crystallography and Spectroscopic Methods : A compound structurally similar to (2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid was characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. This approach helps in understanding the molecular geometry, intermolecular interactions, and vibrational modes of such compounds (Venkatesan et al., 2016).
Potential Antileukotrienic Properties
- Synthesis and Biological Activity : Similar compounds have been synthesized and evaluated for their potential as antileukotrienic agents, which suggests a possible avenue for the application of this compound in medical research (Jampílek et al., 2004).
Crystal Structure and Nonlinear Optical Activity
- Nonlinear Optical (NLO) Activity : Compounds similar in structure to this compound have shown promise in the field of nonlinear optics. These materials have been studied using crystallography and DFT computations, revealing their potential in NLO applications (Venkatesan et al., 2016).
Application in Liquid Crystal Display Technology
- Photoalignment in Liquid Crystals : Compounds with structural similarities have been explored for their efficacy in promoting photoalignment of nematic liquid crystals. This research could point towards potential applications of this compound in the field of liquid crystal display technology (Hegde et al., 2013).
Synthesis and Antiviral Properties
- Antiviral and Immunomodulating Activity : Derivatives of similar compounds have been studied for their antiviral and immunomodulating properties. This line of research could be relevant for the exploration of this compound in pharmacological contexts (Modzelewska-Banachiewicz et al., 2009).
Palladium-catalyzed Cross-coupling Applications
- Selective Synthesis in Organic Chemistry : Research on similar compounds has led to advancements in palladium-catalyzed cross-coupling reactions, which could be applicable for the synthesis and modification of this compound (Abarbri et al., 2002).
Hirshfeld Surface Analysis and DFT Studies
- Hirshfeld Surface Analysis for Intermolecular Interactions : The study of chalcone derivatives, which share a similar structural motif, using Hirshfeld surface analysis and DFT calculations, can provide insights into the intermolecular interactions of this compound (Salian et al., 2018).
Dye Synthesis and Electrochemical Applications
- Dye Synthesis and Electrochemical Applications : Research into the synthesis of organic dyes with structural similarities opens up possibilities for this compound in the development of new dyes and their application in electrochemical cells (Shanmugam et al., 2019).
Antioxidant Activity Studies
- Antioxidant Activity : Research on phenylpropanoids similar to this compound reveals their potential antioxidant properties. This area of research could be vital for understanding the health-related benefits of such compounds (Choudhary et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


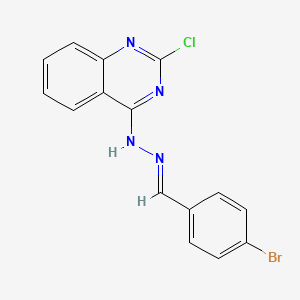
![3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033972.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3033975.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3033976.png)
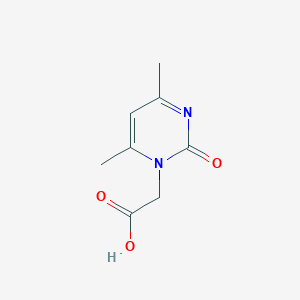
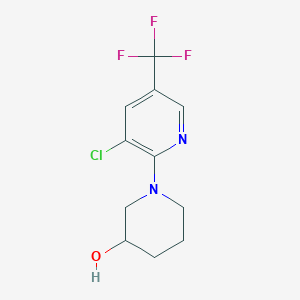
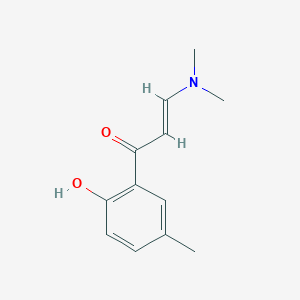

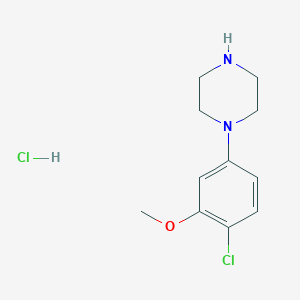
![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)

![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)
